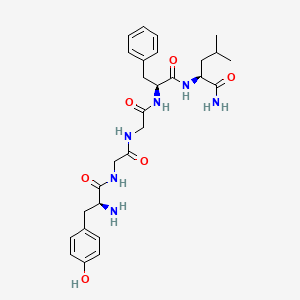

Leu-Enkephalin amide

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O6/c1-17(2)12-22(26(30)38)34-28(40)23(14-18-6-4-3-5-7-18)33-25(37)16-31-24(36)15-32-27(39)21(29)13-19-8-10-20(35)11-9-19/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,38)(H,31,36)(H,32,39)(H,33,37)(H,34,40)/t21-,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXGODHVAJPXSG-VABKMULXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Enduring Legacy of Leu-Enkephalin Amide: A Technical Guide

An in-depth exploration of the discovery, characterization, and scientific impact of the endogenous opioid peptide, Leu-enkephalin, and its amidated analog.

Introduction

In 1975, the landscape of neuroscience and pharmacology was irrevocably altered by the discovery of the enkephalins, the body's own morphine-like substances. This seminal work, spearheaded by John Hughes and Hans Kosterlitz, unveiled a new class of neurotransmitters and opened the door to a deeper understanding of pain, addiction, and emotional regulation. This technical guide provides a comprehensive overview of the discovery and history of Leu-enkephalin and its synthetically derived, more stable counterpart, Leu-enkephalin amide. Tailored for researchers, scientists, and drug development professionals, this document delves into the original experimental protocols, quantitative biological data, and the intricate signaling pathways that govern the actions of these pivotal opioid peptides.

The Dawn of Endogenous Opioids: A Historical Perspective

The quest for an endogenous ligand for opioid receptors was a logical progression following the characterization of these receptors in the early 1970s. The prevailing hypothesis was that the body would not possess specific receptors for a plant-derived alkaloid like morphine without having its own native molecules to activate them. This line of reasoning spurred a transatlantic race to isolate and identify these elusive substances.

The breakthrough came from the work of John Hughes and Hans Kosterlitz at the University of Aberdeen. Their research, published in Nature in 1975, detailed the isolation of two pentapeptides from pig brain with potent opiate agonist activity.[1] They named these compounds "enkephalins," derived from the Greek word for "in the head." The two peptides were identified as Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[1]

While Leu-enkephalin is a naturally occurring neurotransmitter, its therapeutic potential was limited by its rapid degradation by peptidases. This led to the development of synthetic analogs, with this compound being a prominent example. The C-terminal amidation protects the peptide from carboxypeptidase activity, thereby increasing its stability and duration of action.

Isolation and Characterization: The Original Methodologies

The initial isolation and characterization of the enkephalins was a meticulous process that relied on a combination of biochemical and analytical techniques. The following sections provide a detailed look at the experimental protocols employed in the seminal 1975 study.

Extraction of Enkephalins from Brain Tissue

The starting material for the isolation of enkephalins was fresh pig brain. The following protocol is a reconstruction based on the methods described by Hughes, Kosterlitz, and their colleagues.[2][3]

Experimental Protocol: Extraction of Enkephalins

-

Tissue Homogenization: Fresh or frozen brain tissue was homogenized in an acidic medium (e.g., 0.1 M HCl) to inactivate proteolytic enzymes and facilitate extraction.

-

Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris. The supernatant, containing the enkephalins, was collected.

-

Adsorption Chromatography: The acidic supernatant was passed through a column containing Amberlite XAD-2 resin. The enkephalins, being hydrophobic, would adsorb to the resin.

-

Elution: The resin was washed with water to remove hydrophilic contaminants. The enkephalins were then eluted with a solvent of increasing hydrophobicity, such as methanol.

-

Gel Filtration: The methanol eluate was concentrated and subjected to gel filtration chromatography (e.g., on a Sephadex G-15 column) to separate molecules based on size. The fractions corresponding to the molecular weight of small peptides were collected.

-

Further Purification: The active fractions were further purified using techniques like thin-layer chromatography (TLC) or paper chromatography to achieve homogeneity.

Experimental Workflow for Enkephalin Isolation

Caption: A flowchart illustrating the key steps in the original isolation of enkephalins from brain tissue.

Bioassay for Opiate Activity: The Guinea Pig Ileum Preparation

The identification of fractions containing opiate-like activity was guided by a classic pharmacological bioassay: the electrically stimulated guinea pig ileum preparation.[4] This assay is based on the principle that opioids inhibit the release of acetylcholine from enteric neurons, thereby reducing the contractile response of the ileum to electrical stimulation.

Experimental Protocol: Guinea Pig Ileum Bioassay

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig was dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).

-

Electrical Stimulation: The ileum was subjected to electrical field stimulation via two platinum electrodes, typically with pulses of short duration at a low frequency (e.g., 0.1 Hz). This stimulation evokes a contractile "twitch" response.

-

Drug Application: Aliquots of the fractions from the purification process were added to the organ bath.

-

Measurement of Inhibition: The amplitude of the twitch contractions was recorded using an isotonic transducer connected to a chart recorder. A reduction in the twitch height in the presence of a sample indicated opiate-like activity.

-

Naloxone Antagonism: The specificity of the inhibitory effect was confirmed by the addition of the opioid antagonist naloxone, which should reverse the inhibition caused by an opioid agonist.

Structural Elucidation: Sequencing the Pentapeptides

The amino acid sequence of the purified enkephalins was determined using a combination of the Dansyl-Edman degradation method and mass spectrometry.

Experimental Protocol: Dansyl-Edman Sequencing

-

N-terminal Dansylation: A small aliquot of the purified peptide was reacted with dansyl chloride, which labels the N-terminal amino acid.

-

Acid Hydrolysis: The dansylated peptide was hydrolyzed into its constituent amino acids.

-

Identification of the N-terminal Amino Acid: The dansylated N-terminal amino acid was identified by its fluorescence using thin-layer chromatography.

-

Edman Degradation: The bulk of the peptide was subjected to the Edman degradation, where the N-terminal amino acid is cleaved off as a phenylthiohydantoin (PTH) derivative.

-

Iterative Process: Steps 1-4 were repeated for the newly exposed N-terminus of the shortened peptide, allowing for the sequential determination of the amino acid sequence.

Mass Spectrometry: In parallel, mass spectrometry was employed to confirm the amino acid sequence and the overall molecular weight of the peptides. This provided an independent and powerful confirmation of the sequence determined by the chemical degradation method.

Synthesis of this compound

The synthesis of Leu-enkephalin and its amide analog is now routinely achieved using solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

-

Resin Preparation: An amino acid-functionalized solid support (resin), typically a polystyrene-based resin, is used as the starting material. For the synthesis of an amide, a resin that yields a C-terminal amide upon cleavage is chosen (e.g., Rink amide resin).

-

Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain on the resin. Each coupling cycle involves:

-

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound amino acid.

-

Activation and Coupling: Activation of the carboxyl group of the next amino acid to be added and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.

-

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Quantitative Biological Data

The biological activity of Leu-enkephalin and this compound has been extensively characterized using a variety of in vitro and in vivo assays. The following tables summarize key quantitative data.

Table 1: Opioid Receptor Binding Affinities (Ki in nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| Leu-Enkephalin | 1.7 - 50 | 0.9 - 13.1 | >1000 |

| This compound | 1.2 - 25 | 0.7 - 5.0 | >1000 |

| Morphine | 1 - 10 | 50 - 200 | 20 - 100 |

| DAMGO (µ-agonist) | 1 - 5 | >1000 | >1000 |

| DPDPE (δ-agonist) | >1000 | 1 - 10 | >1000 |

Note: Ki values can vary depending on the tissue preparation, radioligand used, and assay conditions.

Table 2: In Vitro Functional Potency (IC50/EC50 in nM)

| Compound | Assay | µ-Opioid Receptor | δ-Opioid Receptor |

| Leu-Enkephalin | Guinea Pig Ileum (IC50) | ~50 | ~5 |

| Mouse Vas Deferens (IC50) | ~200 | ~1 | |

| GTPγS Binding (EC50) | ~100 | ~10 | |

| Adenylyl Cyclase Inhibition (IC50) | ~80 | ~8 | |

| This compound | Guinea Pig Ileum (IC50) | ~20 | ~2 |

| Mouse Vas Deferens (IC50) | ~100 | ~0.5 | |

| GTPγS Binding (EC50) | ~50 | ~5 | |

| Adenylyl Cyclase Inhibition (IC50) | ~40 | ~4 |

Table 3: In Vivo Analgesic Potency (ED50)

| Compound | Route of Administration | Test | ED50 |

| Leu-Enkephalin | Intracerebroventricular (i.c.v.) | Tail-flick (mouse) | ~20-50 µg |

| Intracerebroventricular (i.c.v.) | Hot-plate (mouse) | ~30-60 µg | |

| This compound | Intracerebroventricular (i.c.v.) | Tail-flick (mouse) | ~5-15 µg |

| Intracerebroventricular (i.c.v.) | Hot-plate (mouse) | ~10-25 µg | |

| Morphine | Subcutaneous (s.c.) | Tail-flick (mouse) | ~5-10 mg/kg |

| Subcutaneous (s.c.) | Hot-plate (mouse) | ~8-15 mg/kg |

Note: In vivo potency is highly dependent on the route of administration due to the poor blood-brain barrier permeability of peptides.

Signaling Pathways of Leu-Enkephalin

Leu-enkephalin and its amide analog exert their effects by binding to and activating opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The primary targets for Leu-enkephalin are the µ- and δ-opioid receptors, with a preference for the latter.

Upon agonist binding, the opioid receptor undergoes a conformational change that allows it to couple to and activate intracellular heterotrimeric G-proteins of the Gi/o family. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins.

Key Downstream Signaling Events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This reduces neuronal excitability.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid receptor activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), which are involved in regulating gene expression and cell survival.

Opioid Receptor Signaling Pathway

Caption: A diagram illustrating the major signaling pathways activated by Leu-enkephalin upon binding to opioid receptors.

Conclusion

The discovery of Leu-enkephalin marked a pivotal moment in our understanding of the endogenous mechanisms of pain control and reward. While the native peptide's therapeutic utility is hampered by its instability, the development of analogs such as this compound has provided valuable tools for dissecting the complexities of the opioid system. The foundational experimental work of Hughes and Kosterlitz, from tissue extraction and bioassays to chemical sequencing, laid the groundwork for decades of research into opioid pharmacology and the development of novel analgesics. As our knowledge of opioid receptor signaling continues to expand, the legacy of Leu-enkephalin and its amidated counterpart endures, inspiring new avenues for therapeutic intervention in a wide range of neurological and psychiatric disorders.

References

- 1. Identification of two related pentapeptides from the brain with potent opiate agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The distribution of methionine-enkephalin and leucine-enkephalin in the brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Conformation of Leu-Enkephalin Amide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural and conformational properties of Leu-Enkephalin amide, a pentapeptide with significant endogenous opioid activity. The information presented herein is intended to support research, drug discovery, and development efforts targeting the opioid system.

Introduction to this compound

Leu-enkephalin is an endogenous opioid peptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] Its amidated form, this compound (L-tyrosyl-glycyl-glycyl-L-phenylalanyl-L-leucinamide), is a synthetic derivative with altered pharmacokinetic and pharmacodynamic properties.[1][2] Like its parent compound, this compound primarily acts as an agonist at opioid receptors, with a notable preference for the δ-opioid receptor.[1][3] Understanding the three-dimensional structure and conformational dynamics of this peptide is crucial for the rational design of novel analgesics and other therapeutics targeting the opioid system.

Molecular Structure:

-

Primary Sequence: Tyr-Gly-Gly-Phe-Leu-NH2

-

Molecular Formula: C₂₈H₃₈N₆O₆

-

Molecular Weight: 554.64 g/mol

Conformational Analysis

The conformation of this compound is flexible and highly dependent on its environment, including the solvent and physical state (solution vs. crystalline). Spectroscopic and computational studies have revealed a landscape of low-energy conformations, primarily categorized as extended or folded structures.

In solution, particularly in dimethyl sulfoxide (DMSO), NMR studies suggest a preference for an extended backbone conformation . This is in contrast to the native Leu-Enkephalin, which tends to adopt a folded β-bend conformation in the same solvent. The amidation of the C-terminus appears to disfavor the formation of the intramolecular hydrogen bonds that stabilize the folded structure.

Computational studies, such as those employing density functional theory (DFT), have explored the potential energy landscape of Leu-Enkephalin. For the neutral form in the gas phase, a folded structure with a βII'-bend-like motif at the Gly³-Phe⁴ sequence is energetically favored. In an aqueous environment, the zwitterionic form is predicted to adopt a folded structure with double β-bends (a βII' bend at Gly²-Gly³ and a βI bend at Gly³-Phe⁴).

In the crystalline state, Leu-Enkephalin has been observed in various conformations, including extended and single or double β-bend structures. X-ray diffraction studies of Leu-enkephalin have shown that all four molecules in the asymmetric unit have extended peptide backbones.

Quantitative Conformational Data

The following table summarizes the calculated torsion angles for the 11 lowest-energy conformers of neutral Leu-Enkephalin in the gas phase, as determined by DFT calculations. These values provide a quantitative insight into the possible backbone and side-chain orientations.

| Conformer | ψ(Tyr¹) | ω(Tyr¹) | φ(Gly²) | ψ(Gly²) | ω(Gly²) | φ(Gly³) | ψ(Gly³) | ω(Gly³) | φ(Phe⁴) | ψ(Phe⁴) | ω(Phe⁴) | φ(Leu⁵) | χ¹(Tyr¹) | χ²(Tyr¹) | χ¹(Phe⁴) | χ²(Phe⁴) | χ¹(Leu⁵) | χ²(Leu⁵) |

| 1 | 151.7 | 179.9 | -163.6 | 165.1 | -178.6 | 82.3 | -90.9 | -177.1 | -79.9 | 141.2 | 179.6 | -143.5 | -179.3 | 91.5 | -64.4 | 93.3 | -64.7 | 171.1 |

| 2 | 150.9 | 179.9 | -164.5 | 164.5 | -178.8 | 82.3 | -91.0 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 178.2 | 65.0 |

| 3 | 151.0 | 179.8 | -164.1 | 164.5 | -178.8 | 82.3 | -90.9 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 64.9 | 71.9 |

| 4 | 151.8 | 179.9 | -163.5 | 165.2 | -178.6 | 82.3 | -90.9 | -177.1 | -79.9 | 141.2 | 179.6 | -143.5 | -179.3 | 91.5 | -64.4 | 93.3 | -64.7 | -68.4 |

| 5 | 150.9 | 179.8 | -164.1 | 164.6 | -178.8 | 82.3 | -90.9 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 178.2 | -70.4 |

| 6 | 151.0 | 179.8 | -164.1 | 164.6 | -178.8 | 82.3 | -90.9 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 64.9 | -170.9 |

| 7 | 151.5 | 179.9 | -163.7 | 165.0 | -178.7 | 82.3 | -90.9 | -177.1 | -79.9 | 141.2 | 179.6 | -143.5 | -179.3 | 91.5 | -64.4 | 93.3 | -64.7 | 59.8 |

| 8 | 150.8 | 179.8 | -164.2 | 164.7 | -178.8 | 82.3 | -90.9 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 178.2 | -179.3 |

| 9 | 150.9 | 179.8 | -164.2 | 164.7 | -178.8 | 82.3 | -90.9 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 64.9 | 57.2 |

| 10 | 151.6 | 179.9 | -163.6 | 165.1 | -178.7 | 82.3 | -90.9 | -177.1 | -79.9 | 141.2 | 179.6 | -143.5 | -179.3 | 91.5 | -64.4 | 93.3 | -64.7 | -179.6 |

| 11 | 150.8 | 179.8 | -164.2 | 164.7 | -178.8 | 82.3 | -90.9 | -177.0 | -79.9 | 141.2 | 179.6 | -143.4 | -179.2 | 91.5 | -64.4 | 93.3 | 178.2 | 53.6 |

Experimental Protocols for Structural Determination

The determination of the three-dimensional structure of peptides like this compound relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides in solution.

-

Peptide Synthesis and Purification: this compound is synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

-

Solvent Selection: The choice of solvent is critical as it influences the peptide's conformation. Deuterated solvents are used for NMR. Common choices include dimethyl sulfoxide-d₆ (DMSO-d₆) and water (H₂O/D₂O mixtures).

-

Concentration: For a peptide of this size, a concentration of 1-5 mM is typically required for good signal-to-noise in 2D NMR experiments.

-

Sample Filtration: The final sample is filtered to remove any particulate matter that could degrade spectral quality.

A suite of 2D NMR experiments is typically performed to determine the structure of a small peptide:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue, aiding in the assignment of spin systems.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, facilitating the identification of amino acid types.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional fold of the peptide. The mixing time for a NOESY experiment is a critical parameter; for small molecules like this compound, a mixing time in the range of 300-800 ms is often used.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), which is particularly useful if isotopic labeling is employed.

-

Resonance Assignment: The first step is to assign all the proton resonances in the NMR spectra to specific atoms in the peptide.

-

Constraint Generation: NOESY cross-peaks are converted into upper distance constraints between pairs of protons. Dihedral angle constraints can be derived from coupling constants (e.g., ³J(HN,Hα)) and chemical shifts.

-

Structure Calculation: Molecular dynamics and/or simulated annealing protocols are used to generate a family of structures that are consistent with the experimental constraints.

-

Structure Validation: The resulting structures are evaluated for their agreement with the experimental data and for their stereochemical quality.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the crystalline state.

-

Peptide Purity: High purity (>98%) of the peptide is essential for successful crystallization.

-

Crystallization Screens: A wide range of crystallization conditions are screened using techniques like hanging-drop or sitting-drop vapor diffusion. This involves varying parameters such as precipitant type and concentration, pH, temperature, and the presence of additives.

-

Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting single crystals.

-

Crystal Mounting and Cryo-protection: A single crystal is mounted on a loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often required to prevent ice formation.

-

X-ray Diffraction: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Phase Problem: The phases of the diffracted X-rays, which are lost during the experiment, are determined using methods such as molecular replacement (if a similar structure is known) or direct methods.

-

Model Building: An initial model of the peptide is built into the electron density map.

-

Refinement: The atomic coordinates and other parameters of the model are refined to improve the agreement with the experimental diffraction data.

-

Validation: The final structure is validated for its stereochemical quality and agreement with the experimental data.

Signaling Pathway of this compound

This compound exerts its biological effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). It shows a higher affinity for the δ-opioid receptor (DOR) compared to the μ-opioid receptor (MOR).

Upon binding of this compound to the DOR, the receptor undergoes a conformational change that triggers the activation of an associated heterotrimeric G-protein (typically of the Gi/o family). This activation involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits.

The dissociated G-protein subunits then modulate the activity of downstream effector proteins:

-

Gαᵢ/₀-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ: Can directly interact with and modulate the activity of various ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs), and other signaling proteins like phospholipase C (PLC).

The activation of these pathways ultimately leads to a decrease in neuronal excitability, which is the basis for the analgesic effects of opioids.

Visualizations

Signaling Pathway of this compound

Caption: this compound Signaling Pathway.

Experimental Workflow for Structure Determination

Caption: Experimental Workflow for Peptide Structure Determination.

References

- 1. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 3. Exploring the Backbone of Enkephalins To Adjust Their Pharmacological Profile for the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of Leu-Enkephalin Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leu-enkephalin amide is a synthetic derivative of the endogenous opioid pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu)[1][2]. This modification, where the C-terminal carboxyl group is replaced by an amide, enhances its stability and influences its biological activity. As an agonist, this compound primarily targets the delta-opioid receptor (δOR) and to a lesser extent, the mu-opioid receptor (μOR)[2][3]. Its interaction with these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, leading to a variety of physiological effects, most notably analgesia, mood regulation, and potential roles in addiction and other neurological processes[3]. This guide provides a comprehensive overview of the biological function of this compound, detailing its mechanism of action, physiological roles, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Receptor Binding and Signaling

This compound exerts its effects by binding to and activating opioid receptors, which are members of the GPCR superfamily. The primary targets are the δOR and μOR.

Receptor Binding Affinity

The affinity of this compound for opioid receptors is a critical determinant of its potency and selectivity. This is typically quantified using competitive radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand is measured. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

| Compound | Receptor | Ki (nM) | Cell Line | Radioligand | Reference |

| Leu-enkephalin | δOR | 1.26 | HEK | [3H]-naltrindole | |

| Leu-enkephalin | μOR | 1.7 | HEK | [3H]-DAMGO | |

| This compound analog | δOR | Same as enkephalinamide | NG108-15 | Not Specified | |

| This compound analog | μOR | 7-fold lower than enkephalinamide | Not Specified | Not Specified |

Signal Transduction Pathways

Upon binding of this compound, the opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. As with other GPCRs, this involves the activation of heterotrimeric G-proteins, specifically the Gαi/o subtype.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Opioid receptor activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the MAPK pathway. This pathway is involved in regulating a wide range of cellular processes, including gene expression and cell proliferation.

-

β-Arrestin Recruitment: Following agonist binding and G-protein activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from the G-protein, leading to desensitization and receptor internalization. β-arrestin can also initiate its own signaling cascades, independent of G-proteins.

Figure 1: Signaling pathway of this compound.

Physiological Functions and Pathological Implications

The activation of opioid receptors by this compound translates into a diverse range of physiological effects.

Pain Modulation (Analgesia)

A primary function of endogenous enkephalins and their synthetic analogs is the modulation of pain. They act at both spinal and supraspinal levels to inhibit the transmission of nociceptive signals. In animal models, Leu-enkephalin and its derivatives have demonstrated significant antinociceptive properties. The analgesic effects are primarily mediated by the activation of μOR and δOR in key pain-processing regions of the central nervous system.

Mood and Emotional Regulation

Enkephalinergic systems are implicated in the regulation of mood and emotional behaviors. The activation of δOR, in particular, has been associated with anxiolytic and antidepressant-like effects. Studies have shown that enhancing enkephalin levels can produce behavioral effects consistent with reduced anxiety and depression.

Addiction and Reward

The mesolimbic dopamine system, a key circuit in reward and addiction, is heavily modulated by endogenous opioids. Enkephalins can influence the release of dopamine in the nucleus accumbens, a critical brain region for the reinforcing effects of drugs of abuse. The role of Leu-enkephalin in addiction is complex; for instance, it has been shown to impair the acquisition of preference for ethanol in rats.

Other Physiological Roles

The widespread distribution of opioid receptors suggests a role for enkephalins in a variety of other physiological processes, including:

-

Gastrointestinal Motility: Opioids are well-known for their ability to slow gastrointestinal transit.

-

Cardiovascular Function: Enkephalins can influence heart rate and blood pressure.

-

Learning and Memory: Some studies suggest that Leu-enkephalin can modulate learning and memory processes, with effects that can be either enhancing or impairing depending on the specific conditions.

Experimental Protocols

The characterization of this compound's biological function relies on a suite of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for δOR and μOR.

Materials:

-

Cell membranes from HEK293 cells stably expressing either human δOR or μOR.

-

Radioligand: [3H]-naltrindole (for δOR) or [3H]-DAMGO (for μOR).

-

Non-labeled competitor: this compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response following receptor activation.

Objective: To measure the potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase.

Materials:

-

HEK293 cells expressing the target opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

This compound at various concentrations.

-

cAMP detection kit (e.g., GloSensor cAMP assay).

Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Lyse the cells and measure the cAMP concentration using a suitable detection method (e.g., luminescence-based assay).

-

The ability of this compound to inhibit the forskolin-induced cAMP production is quantified to determine its EC50 and maximal efficacy.

Objective: To assess the ability of this compound to activate the MAPK/ERK signaling pathway.

Materials:

-

Cells expressing the opioid receptor of interest.

-

This compound at various concentrations.

-

Antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2.

-

Western blotting or ELISA equipment.

Procedure:

-

Treat the cells with different concentrations of this compound for a specific time period.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blot) or use an ELISA plate.

-

Probe with primary antibodies against pERK and total ERK.

-

Use secondary antibodies conjugated to an enzyme for detection.

-

Quantify the pERK/total ERK ratio to determine the extent of ERK activation.

Objective: To measure the recruitment of β-arrestin to the activated opioid receptor.

Materials:

-

CHO cells co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., PathHunter assay).

-

This compound at various concentrations.

-

Luminescence plate reader.

Procedure:

-

Incubate the cells with varying concentrations of this compound.

-

If β-arrestin is recruited to the receptor, the enzyme fragments of the fusion protein will complement and generate a luminescent signal.

-

Measure the luminescence to quantify the extent of β-arrestin recruitment.

Figure 2: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound is a valuable research tool for probing the function of the endogenous opioid system. Its enhanced stability compared to the native peptide makes it a more reliable agent for in vivo studies. The primary actions of this compound are mediated through the activation of δ- and μ-opioid receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. These molecular events underpin its potent analgesic and mood-regulating effects.

Future research in the field of drug development may focus on leveraging the structure-activity relationships of enkephalin amides to design novel therapeutics with improved selectivity and biased signaling properties. By fine-tuning the interaction with specific signaling pathways (e.g., G-protein vs. β-arrestin), it may be possible to develop analgesics that retain the therapeutic benefits of opioids while minimizing adverse effects such as tolerance, dependence, and respiratory depression. The detailed understanding of the biological function of this compound provides a solid foundation for these future endeavors.

References

The Endogenous Production of Leu-Enkephalin Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-enkephalin is a pentapeptide neurotransmitter with potent opioid properties, playing a crucial role in pain modulation, emotional responses, and autonomic regulation. As an endogenous ligand for opioid receptors, it represents a key target for the development of novel analgesic and therapeutic agents. This technical guide provides a comprehensive overview of the core processes involved in the endogenous production of Leu-enkephalin, from gene expression to post-translational processing. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the molecular machinery that governs the synthesis of this important neuropeptide.

Biosynthesis of Leu-Enkephalin: From Gene to Active Peptide

The journey of Leu-enkephalin production begins with the transcription of the PENK gene, which encodes the precursor protein proenkephalin.

The Proenkephalin (PENK) Gene and its Transcript

The PENK gene is the blueprint for proenkephalin, a polypeptide that contains multiple copies of opioid peptides. In humans, the proenkephalin precursor is 267 amino acids long and harbors one copy of Leu-enkephalin, alongside six copies of Met-enkephalin.[1] The expression of the PENK gene is observed in various neuronal and non-neuronal tissues, with particularly high levels in the brain and adrenal medulla.[2]

Proenkephalin: The Precursor Polypeptide

Following translation, the proenkephalin polypeptide undergoes a series of post-translational modifications and proteolytic cleavages to release the bioactive enkephalin peptides. The structure of proenkephalin is characterized by pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys) that flank the enkephalin sequences, serving as recognition sites for processing enzymes.

Enzymatic Processing of Proenkephalin

The conversion of the inactive proenkephalin precursor into biologically active Leu-enkephalin is a multi-step process mediated by specific proteases within the secretory pathway. This intricate enzymatic cascade ensures the precise liberation of the final pentapeptide.

Prohormone Convertases: The Initial Cleavage

The initial endoproteolytic cleavage of proenkephalin is carried out by members of the prohormone convertase (PC) family of serine proteases, primarily PC1/3 (also known as PCSK1) and PC2 (also known as PCSK2).[3][4] These enzymes recognize and cleave at the C-terminal side of the paired basic residues within the proenkephalin sequence.

-

Prohormone Convertase 1 (PC1/3): Tends to produce larger intermediate peptides from proenkephalin.[5] PC1/3 is responsible for cleavages that generate larger enkephalin-containing fragments.

-

Prohormone Convertase 2 (PC2): Exhibits a more complete processing profile, generating smaller, active opioid peptides, including Leu-enkephalin. PC2 is crucial for the final liberation of many neuropeptides.

The differential expression and activity of PC1/3 and PC2 in various tissues contribute to the tissue-specific processing of proenkephalin.

Carboxypeptidase E: Trimming to the Final Product

Following the action of prohormone convertases, the resulting peptide intermediates often retain C-terminal basic residues. Carboxypeptidase E (CPE), also known as enkephalin convertase, is a key exopeptidase that removes these basic amino acid extensions. This final trimming step is essential for generating the fully active Leu-enkephalin pentapeptide. CPE is a zinc metalloprotease that is localized to secretory granules alongside the prohormone convertases and their substrates.

Quantitative Data on Leu-Enkephalin Production

The following tables summarize key quantitative data related to the enzymes involved in Leu-enkephalin processing and the distribution of Leu-enkephalin and its precursor mRNA in various tissues.

Table 1: Kinetic Parameters of Proenkephalin Processing Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Prohormone Convertase 2 (PC2) | Ac-Orn-Ser-Lys-Arg-MCA | - | - | 2.0 x 10³ | |

| - | - | 1.8 x 10⁴ | |||

| Abz-Val-Pro-Arg-Met-Glu-Lys-Arg-Tyr-Gly-Gly-Phe-Met-Gln-EDDnp | - | - | 9.4 x 10⁴ | ||

| Abz-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-EDDnp | - | - | 0.24 x 10⁴ |

Note: Comprehensive kinetic data for PC1 and CPE on specific proenkephalin-derived substrates are limited in the current literature.

Table 2: Regional Distribution of Leu-Enkephalin in the Human Brain

| Brain Region | Leu-Enkephalin Concentration (pmol/g wet wt.) | Reference |

| Pituitary | High (76-650) | |

| Infundibular Stalk | High (76-650) | |

| Globus Pallidus | High (76-650) | |

| Putamen | High (76-650) | |

| Substantia Nigra | High (76-650) | |

| Amygdala | High (76-650) | |

| Head of Caudate | High (76-650) | |

| Hypothalamus | High (76-650) | |

| Frontal Cortex | Low (23-49) | |

| Cerebellum | Low (23-49) |

Table 3: Relative Proenkephalin (pPENK) mRNA Levels in Rodent Tissues

| Tissue | Relative pPENK mRNA Abundance | Reference |

| Brain | High | |

| Adrenals | High | |

| Heart | Moderate | |

| Lung | Moderate | |

| Spleen | Detectable | |

| Kidney | Detectable | |

| Liver | Detectable |

Note: Data is based on real-time PCR and shows relative expression levels. There is approximately a three-fold difference in relative mRNA abundance between the tissues tested.

Regulation of Proenkephalin Gene Expression

The transcription of the PENK gene is a highly regulated process, influenced by a variety of intracellular signaling pathways and extracellular stimuli. This regulation allows for the dynamic control of Leu-enkephalin production in response to physiological demands.

Key Signaling Pathways

Two major signaling cascades have been identified as critical regulators of PENK gene expression:

-

cAMP/PKA Pathway: Activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates transcription factors that bind to the PENK promoter.

-

PKC Pathway: The activation of Protein Kinase C (PKC) by diacylglycerol (DAG) also plays a significant role in upregulating PENK gene transcription.

Transcription Factors

Several transcription factors are known to bind to specific regulatory elements within the promoter region of the PENK gene, thereby modulating its transcription:

-

CREB (cAMP Response Element-Binding Protein): This transcription factor is a key mediator of the cAMP/PKA pathway. Upon phosphorylation by PKA, CREB binds to cAMP response elements (CREs) in the PENK promoter, enhancing gene expression.

-

AP-1 (Activator Protein-1): The AP-1 complex, typically a heterodimer of proteins from the Fos and Jun families, also binds to the PENK promoter to regulate its transcription. The activity of AP-1 can be modulated by the PKC pathway and other signaling cascades.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of Leu-enkephalin and the signaling pathways that regulate its production.

Caption: Biosynthetic pathway of Leu-enkephalin.

Caption: Regulation of Proenkephalin (PENK) gene expression.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the endogenous production of Leu-enkephalin.

Quantification of Leu-Enkephalin: Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive technique for quantifying the concentration of Leu-enkephalin in biological samples.

Principle: The assay is a competitive binding assay where a known quantity of radiolabeled Leu-enkephalin competes with the unlabeled Leu-enkephalin in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled Leu-enkephalin in the sample.

Methodology:

-

Sample Preparation: Tissues are homogenized in an acidic extraction buffer to prevent enzymatic degradation. The homogenate is then centrifuged, and the supernatant is purified, often using solid-phase extraction columns (e.g., C18 Sep-Pak).

-

Assay Setup: A standard curve is prepared using known concentrations of unlabeled Leu-enkephalin. Samples and standards are incubated with a specific anti-Leu-enkephalin antibody and a fixed amount of radiolabeled Leu-enkephalin (e.g., ¹²⁵I-Leu-enkephalin).

-

Separation of Bound and Free Ligand: After incubation, the antibody-bound fraction is separated from the free radiolabeled Leu-enkephalin. This is commonly achieved by precipitation of the antibody-antigen complex using a secondary antibody (e.g., goat anti-rabbit IgG) and centrifugation.

-

Detection: The radioactivity of the precipitated pellet (bound fraction) is measured using a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the standards. The concentration of Leu-enkephalin in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.

Analysis of Proenkephalin mRNA Expression: Northern Blotting

Northern blotting is a classic technique used to detect and quantify specific mRNA molecules, such as proenkephalin mRNA, in a complex RNA sample.

Principle: RNA is separated by size using gel electrophoresis and then transferred to a solid support membrane. The membrane is then hybridized with a labeled probe complementary to the target mRNA sequence.

Methodology:

-

RNA Isolation: Total RNA is extracted from tissues or cells using methods such as guanidinium thiocyanate-phenol-chloroform extraction to ensure the integrity of the RNA.

-

Gel Electrophoresis: The RNA samples are denatured and separated by size on an agarose gel containing a denaturing agent like formaldehyde.

-

Transfer: The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane via capillary action or electrophoretic transfer.

-

Hybridization: The membrane is incubated with a labeled probe (radioactive or non-radioactive) that is complementary to the proenkephalin mRNA sequence.

-

Washing: The membrane is washed under stringent conditions to remove any non-specifically bound probe.

-

Detection: The hybridized probe is detected by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes). The intensity of the resulting band is proportional to the amount of proenkephalin mRNA in the sample.

Localization of Proenkephalin mRNA: In Situ Hybridization

In situ hybridization allows for the visualization of proenkephalin mRNA expression within the anatomical context of tissues and cells.

Principle: A labeled nucleic acid probe is hybridized to the complementary mRNA sequence within fixed tissue sections or cells.

Methodology:

-

Tissue Preparation: Tissues are fixed (e.g., with paraformaldehyde), cryoprotected, and sectioned using a cryostat.

-

Probe Preparation: An antisense RNA probe (cRNA) complementary to the proenkephalin mRNA is synthesized and labeled with a radioisotope (e.g., ³⁵S) or a non-radioactive tag (e.g., digoxigenin). A sense probe is used as a negative control.

-

Hybridization: The tissue sections are pretreated to enhance probe penetration and reduce non-specific binding. The labeled probe is then applied to the sections and incubated overnight in a humidified chamber to allow for hybridization.

-

Washing: The sections are washed under high stringency to remove unhybridized probe.

-

Detection: For radiolabeled probes, the sections are coated with photographic emulsion and exposed for a period of time before development (autoradiography). For non-radioactively labeled probes, an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the tag is used, followed by a colorimetric reaction.

-

Analysis: The distribution and intensity of the signal are analyzed microscopically to determine the cellular localization of proenkephalin mRNA.

Identification of Transcription Factor Binding Sites: Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the genomic regions where specific proteins, such as transcription factors, bind in vivo.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified.

Methodology:

-

Cross-linking: Cells or tissues are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-CREB or anti-Fos). The antibody-protein-DNA complexes are then captured using protein A/G-coated beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

-

Analysis: The purified DNA can be analyzed by several methods:

-

ChIP-qPCR: Quantitative PCR is used to determine the enrichment of specific DNA sequences known to be potential binding sites.

-

ChIP-seq: The purified DNA is sequenced using next-generation sequencing to identify all the genomic binding sites of the transcription factor on a genome-wide scale.

-

Conclusion

The endogenous production of Leu-enkephalin is a tightly regulated and complex process, involving precise gene expression, precursor processing, and enzymatic maturation. A thorough understanding of these molecular mechanisms is fundamental for the rational design of therapeutic strategies targeting the enkephalinergic system for pain management and the treatment of other neurological disorders. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and outlining key experimental approaches to further investigate this critical biosynthetic pathway.

References

- 1. Detecting differential binding of transcription factors with ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. Differential processing of proenkephalin by prohormone convertases 1(3) and 2 and furin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of Prohormone Convertase 1/3 Properties Using Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Leu-Enkephalin Amide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-Enkephalin amide is a synthetic, amidated version of the endogenous opioid pentapeptide, Leu-Enkephalin. This modification enhances its stability and alters its pharmacological profile, making it a subject of significant interest in pain management and neuroscience research. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with opioid receptors and the subsequent intracellular signaling cascades.

Receptor Binding and Affinity

This compound primarily exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). It displays a notable preference for the delta-opioid receptor (δOR) over the mu-opioid receptor (µOR).[1][2]

Quantitative Data on Receptor Binding

The binding affinity of Leu-Enkephalin and its amidated derivatives to µ- and δ-opioid receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Ligand | Receptor | Ki (nM) | Radioligand | Cell/Tissue Type | Reference |

| Leu-Enkephalin | δOR | 1.26 | [³H]-Deltorphin II | HEK cells | [1] |

| Leu-Enkephalin | µOR | 1.7 | [³H]-DAMGO | HEK cells | [1] |

| Leu-Enkephalinamide derivative | δOR | ~ (similar to enkephalinamide) | Not Specified | Bovine brain membranes | [2] |

| Leu-Enkephalinamide derivative | µOR | ~ 7-fold lower than δOR | Not Specified | Bovine brain membranes |

G-Protein Coupling and Activation

Upon binding to δOR and µOR, this compound induces a conformational change in the receptor, facilitating its interaction with and activation of heterotrimeric G-proteins of the Gi/o family. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors.

Quantitative Data on G-Protein Activation

The potency and efficacy of this compound in activating G-proteins are commonly assessed using [³⁵S]GTPγS binding assays. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, while Emax represents the maximum achievable response.

| Ligand | Receptor | EC50 (nM) | Emax (% of standard) | Assay Type | Cell/Tissue Type | Reference |

| Leu-Enkephalin | δOR | 4.6 - 48 | Not Specified | cAMP GloSensor | HEK cells | |

| Leu-Enkephalin | µOR | 41 - 302 | Not Specified | cAMP GloSensor | HEK cells | |

| DAMGO (µ-agonist) | µOR | 45 | 100% | [³⁵S]GTPγS | SH-SY5Y cells | |

| SNC80 (δ-agonist) | δOR | 32 | 57% (of DAMGO) | [³⁵S]GTPγS | SH-SY5Y cells |

Note: Direct EC50 and Emax values for this compound in [³⁵S]GTPγS binding assays were not found in the provided search results. Data for Leu-Enkephalin in a cAMP assay (an indirect measure of G-protein activation) and for standard selective agonists in a [³⁵S]GTPγS assay are provided for context.

Downstream Signaling Pathways

The activation of Gi/o proteins by this compound initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

Inhibition of Adenylyl Cyclase

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of various cellular proteins, including ion channels and transcription factors.

Quantitative Data on cAMP Inhibition

The inhibitory effect of this compound on adenylyl cyclase activity is quantified by measuring the reduction in forskolin-stimulated cAMP accumulation. The IC50 value represents the concentration of the agonist that causes 50% inhibition of cAMP production.

| Ligand | Receptor | IC50 (nM) | Assay Type | Cell/Tissue Type | Reference |

| Leu-Enkephalin | δOR | 4.6 - 48 | cAMP GloSensor | HEK cells | |

| Leu-Enkephalin | µOR | 41 - 302 | cAMP GloSensor | HEK cells |

Modulation of Ion Channels

The dissociated Gβγ subunits play a crucial role in modulating the activity of ion channels, leading to a hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release.

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits directly bind to and activate GIRK channels, leading to an efflux of potassium ions (K⁺) from the neuron. This results in hyperpolarization of the cell membrane, making it less likely to fire an action potential.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits also directly interact with and inhibit N-type and P/Q-type voltage-gated calcium channels. This reduces the influx of calcium ions (Ca²⁺) into the presynaptic terminal, which is a critical step for the release of neurotransmitters.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

Caption: Signaling pathway of this compound at opioid receptors.

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Experimental Workflow: cAMP Accumulation Assay

References

- 1. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding to opioid receptors of enkephalin derivatives taking alpha-helical conformation and its dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Profile of Leu-Enkephalin Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leu-Enkephalin amide, a synthetic analog of the endogenous opioid peptide Leu-Enkephalin, demonstrates significant physiological effects primarily through its interaction with opioid receptors. As an agonist, it preferentially binds to δ-opioid receptors (DOR) and to a lesser extent, μ-opioid receptors (MOR), initiating a cascade of intracellular signaling events that culminate in various physiological responses, most notably analgesia.[1][2] This technical guide provides a comprehensive overview of the physiological effects of this compound, detailing its receptor binding profile, functional activity, and in vivo effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts in the field of opioid pharmacology.

Introduction

Leu-Enkephalin is an endogenous pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] The amide modification at the C-terminus in this compound enhances its stability and potency compared to the native peptide.[3] Like other enkephalins, it plays a crucial role as a neurotransmitter and neuromodulator throughout the nervous system.[4] Its physiological effects are extensive, encompassing analgesia, mood regulation, and cardiovascular effects. The primary mechanism of action involves agonism at opioid receptors, which are G-protein coupled receptors (GPCRs).

Receptor Binding and Affinity

This compound exhibits a high affinity for δ-opioid receptors and a moderate affinity for μ-opioid receptors, with negligible interaction with κ-opioid receptors. The binding affinity is a critical determinant of its pharmacological profile and is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.

| Ligand | Receptor | Ki (nM) | Cell Line | Radioligand | Reference |

| Leu-Enkephalin | δOR | 1.26 | HEK cells | Not Specified | |

| Leu-Enkephalin | µOR | 1.7 | HEK cells | Not Specified | |

| This compound | δOR | Same as enkephalinamide | Not Specified | Not Specified | |

| This compound | µOR | 7-fold reduction vs. enkephalinamide | Not Specified | Not Specified | |

| [Phe(p-NH2)4]DTLET | δOR | 39 (IC50) | CHO cells | Not Specified |

Functional Activity and Signaling Pathways

Upon binding to δ- and μ-opioid receptors, this compound triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The canonical pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it can modulate ion channel activity and activate other signaling cascades, such as the MAPK/ERK pathway.

G-Protein Signaling

The primary downstream effect of opioid receptor activation by this compound is the inhibition of adenylyl cyclase via the activation of inhibitory G-proteins (Gi/o). This leads to a reduction in cAMP production.

Figure 1: G-Protein signaling pathway of this compound.

MAPK/ERK Pathway Activation

Activation of opioid receptors can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which is indicative of agonist activity.

Figure 2: MAPK/ERK signaling pathway activated by this compound.

Receptor Internalization

Prolonged exposure to agonists like this compound can induce the internalization of opioid receptors, a process involved in receptor desensitization and resensitization.

| Ligand | Concentration | Effect | Cell Line | Reference |

| Leu-Enkephalin | 1 µM | Robust internalization of DOPr | DRGF11/DOPr-GFP cells |

In Vivo Physiological Effects

The primary in vivo effect of this compound is analgesia. However, its therapeutic potential is often limited by its poor pharmacokinetic profile, including a short half-life.

Analgesia

Leu-Enkephalin and its analogs have demonstrated antinociceptive properties in various animal models. The analgesic effect is often measured as the percentage of maximum possible effect (%MPE) in assays like the hot-plate test.

| Compound | Dose | Route | Max. Antinociception (%MPE) | Time to Max. Effect | AUC (%MPE·h) | Animal Model | Reference |

| Leu-Enkephalin | Not Specified | s.c. | ~10% | 1 h | 14 ± 6 | Mouse | |

| Morphine | 10 mg/kg | s.c. | 87% | 15 min | 138 ± 12 | Mouse |

Other In Vivo Effects

Studies have shown that levels of Leu-Enkephalin increase in specific brain regions in response to inflammatory injury, suggesting a role in endogenous pain modulation. For instance, in rats with complete Freund's adjuvant (CFA)-induced inflammation, Leu-Enkephalin levels were significantly elevated in the nucleus raphe magnus (NRM) and periaqueductal gray (PAG).

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

Radiolabeled ligand (e.g., [3H]-deltorphin II for DOPr).

-

Unlabeled test compound (this compound).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).

-

96-well plates and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes and resuspend them in ice-cold binding buffer.

-

In a 96-well plate, add varying concentrations of the unlabeled test compound.

-

Add a fixed concentration of the radiolabeled ligand to each well.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Figure 3: Experimental workflow for a radioligand binding competition assay.

cAMP Functional Assay

This assay measures the ability of a compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Materials:

-

HEK cells expressing the opioid receptor of interest.

-

cAMP GloSensor™ Assay kit (or similar).

-

Test compound (this compound).

-

Forskolin (to stimulate adenylyl cyclase).

Procedure:

-

Plate cells in a 96-well plate and allow them to attach.

-

Pre-treat cells with varying concentrations of the test compound.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Lyse the cells and measure cAMP levels using a luminescent or fluorescent-based assay kit according to the manufacturer's instructions.

-

Determine the EC50 value (concentration of the compound that produces 50% of the maximal inhibitory effect).

In Vivo Hot-Plate Analgesia Assay

This is a common method to assess the antinociceptive effects of a compound in rodents.

Materials:

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55°C).

-

Test animals (e.g., mice).

-

Test compound (this compound) and vehicle control.

-

Stopwatch.

Procedure:

-

Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time is set to prevent tissue damage.

-

Administer the test compound or vehicle via the desired route (e.g., subcutaneous injection).

-

At various time points after administration, re-test the animals on the hot plate and record their response latencies.

-

Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Conclusion

This compound is a potent agonist of opioid receptors, with a preference for the δ-subtype. Its physiological effects are primarily mediated through the inhibition of adenylyl cyclase and modulation of other intracellular signaling pathways, leading to analgesia and other central and peripheral effects. While its therapeutic use is hampered by a challenging pharmacokinetic profile, the study of this compound and its analogs continues to provide valuable insights into the functioning of the endogenous opioid system and serves as a foundation for the development of novel analgesics with improved properties. The detailed protocols and data presented in this guide are intended to support these ongoing research and development efforts.

References

- 1. Leu-enkephalin - Wikipedia [en.wikipedia.org]

- 2. Leu-Enkephalin | C28H37N5O7 | CID 461776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Endogenous Opioid Leu-Enkephalin Amide: A Technical Guide to its Role in Pain Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leu-Enkephalin amide, an endogenous pentapeptide, is a critical neuromodulator in the body's natural pain control system. As a ligand for opioid receptors, its mechanism of action offers a promising blueprint for the development of novel analgesics with potentially fewer side effects than traditional opioids. This technical guide provides an in-depth exploration of this compound's function in pain modulation, detailing its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data on its binding affinities and analgesic properties are presented for comparative analysis. Furthermore, this guide illustrates key concepts through detailed diagrams of signaling cascades, experimental workflows, and the logical framework of its analgesic action, providing a comprehensive resource for researchers in pain management and opioid pharmacology.

Introduction

Leu-Enkephalin is an endogenous opioid peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It is derived from the precursor protein proenkephalin.[2] Enkephalins are key neurotransmitters in the modulation of pain signals within both the central and peripheral nervous systems.[3] By binding to opioid receptors, these peptides inhibit the release of nociceptive neurotransmitters, providing a natural mechanism for pain relief.[3] However, the therapeutic potential of native Leu-Enkephalin is limited by its rapid degradation by peptidases and poor blood-brain barrier permeability. This has spurred the development of synthetic analogs, including this compound, to enhance stability and analgesic efficacy. This guide focuses on the amidated form and its interactions within the pain modulation circuitry.

Receptor Binding and Selectivity

This compound primarily exerts its effects through interaction with delta-opioid receptors (DOR), for which it has the highest affinity.[2] It also demonstrates a moderate affinity for mu-opioid receptors (MOR) and a low affinity for kappa-opioid receptors (KOR). The binding of this compound to these receptors is a critical first step in initiating the downstream signaling cascades that lead to analgesia. The affinity of this compound and its analogs for opioid receptors is typically quantified using radioligand binding assays, which measure the displacement of a radiolabeled ligand by the unlabeled test compound. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are key parameters for characterizing receptor binding.

Table 1: Opioid Receptor Binding Affinities of Leu-Enkephalin and its Analogs

| Compound | Receptor | Binding Assay | Ki (nM) | IC50 (nM) | Reference |

| Leu-Enkephalin | δOR | [3H]DPDPE Competition | 1.26 | - | |

| µOR | [3H]DAMGO Competition | 1.7 | - | ||

| [Phe(p-NH2)4]DTLET | δOR | Radioligand Binding | - | 39 | |

| Tyr-Gly-Gly-Phe-Leu-Lys-Aib-Leu-Aib-OH | δOR | Delta-receptor-selective binding | Same as enkephalinamide | - | |

| µOR | Mu-receptor-selective binding | 7-fold reduction vs. enkephalinamide | - | ||

| Tyr-Gly-Gly-Phe-Leu-(Lys-Aib-Leu-Aib)2-OH | δOR | Delta-receptor-selective binding | 51-fold decrease vs. enkephalinamide | - | |

| µOR | Mu-receptor-selective binding | 96-fold decrease vs. enkephalinamide | - |

Signaling Pathways in Pain Modulation

Upon binding to its cognate G-protein coupled receptors (GPCRs), primarily DOR and MOR, this compound initiates a cascade of intracellular signaling events. These pathways ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.

G-Protein Coupling and Downstream Effectors

Opioid receptors are coupled to inhibitory G-proteins (Gi/o). Agonist binding, such as this compound, triggers a conformational change in the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both subunits then interact with various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream targets involved in neuronal signaling.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential. Additionally, the Gβγ subunit inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx at the presynaptic terminal. This decrease in intracellular calcium inhibits the release of excitatory neurotransmitters, such as glutamate and substance P, which are crucial for transmitting pain signals.

-

MAPK/ERK Pathway Activation: this compound can also activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of ERK can have various downstream effects, including the regulation of gene expression and neuronal plasticity.

References

- 1. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Leu-Enkephalin Amide in Neurotransmission: A Technical Guide

Introduction

Leu-enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It is a key neuromodulator in the central and peripheral nervous systems, playing a critical role in a variety of physiological processes. As a member of the enkephalin family, it is an integral component of the body's natural pain-relief system and is also involved in mood regulation, the stress response, and addiction.[2][3] This technical guide provides an in-depth overview of the synthesis, release, receptor interaction, and signaling pathways of Leu-enkephalin, along with detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis and Release of Leu-Enkephalin

Leu-enkephalin is synthesized from a larger precursor protein called proenkephalin. The proenkephalin gene directs the synthesis of this precursor, which contains multiple copies of Met-enkephalin and a single copy of Leu-enkephalin.[2] Through a series of post-translational modifications, proenkephalin is cleaved by specific enzymes to release the active Leu-enkephalin pentapeptide.[4] Once synthesized, Leu-enkephalin is packaged into synaptic vesicles and stored in nerve terminals. Upon neuronal depolarization, these vesicles fuse with the presynaptic membrane and release Leu-enkephalin into the synaptic cleft.

Receptor Binding and Selectivity

Leu-enkephalin exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). There are three main classes of opioid receptors: mu (µ), delta (δ), and kappa (κ). Leu-enkephalin has the highest affinity for the δ-opioid receptor, followed by the µ-opioid receptor, and has a low affinity for the κ-opioid receptor. The binding of Leu-enkephalin to these receptors initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |

| Leu-enkephalin | δ-opioid receptor | 1.26 | |

| Leu-enkephalin | µ-opioid receptor | 1.7 | |

| [D-Ala², D-Leu⁵]-enkephalin (DADLE) | δ-opioid receptor | 1.0 | |

| DAMGO | µ-opioid receptor | 1.2 | |